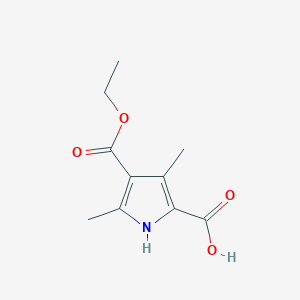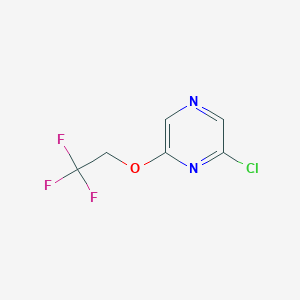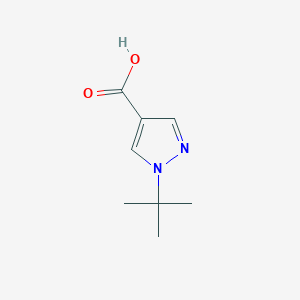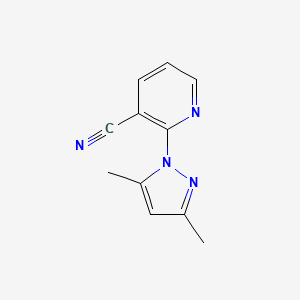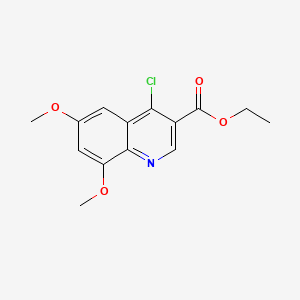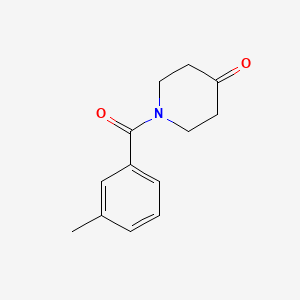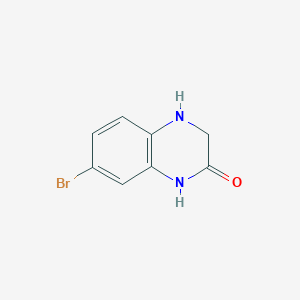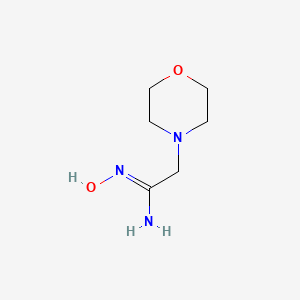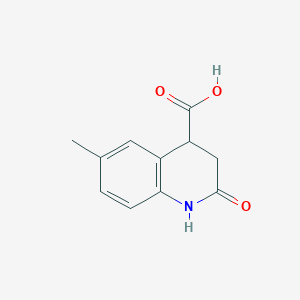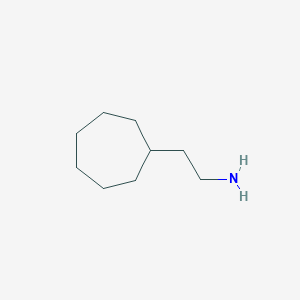
2-Cycloheptyl-ethylamine
Vue d'ensemble
Description
“2-Cycloheptyl-ethylamine” is an organic compound . It is a type of amine, which are organic compounds that resemble ammonia where the hydrogen atoms have been replaced by alkyl groups .
Synthesis Analysis
The synthesis of “2-Cycloheptyl-ethylamine” involves a continuous flow synthesis starting from cyclohexanone via five chemical transformations . This method features an expeditious synthesis in an integrated flow platform with in-line separation and without any intermediate purification .
Chemical Reactions Analysis
The chemical reactions involving “2-Cycloheptyl-ethylamine” can be studied using various electroanalytical tools . These tools can investigate redox-active intermediates from both electrochemically-initiated processes and monitoring redox-active intermediates formed chemically in solution .
Physical And Chemical Properties Analysis
Amines, including “2-Cycloheptyl-ethylamine”, have specific physical properties such as solubility and boiling points . They can be primary, secondary, or tertiary, depending on the number of carbon-containing groups that are attached to them .
Applications De Recherche Scientifique
Antidepressant Activity Research
A study by Yardley et al. (1990) explored a series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, which includes compounds structurally related to 2-Cycloheptyl-ethylamine. These compounds were examined for their potential antidepressant activity, focusing on their ability to inhibit imipramine receptor binding and the uptake of neurotransmitters like norepinephrine and serotonin in rats. One of the derivatives, venlafaxine, showed promising results and is undergoing clinical evaluation (Yardley et al., 1990).
Cancer Research and Polyamine Analogue Cytotoxicity
Ha et al. (1997) investigated the role of polyamine catabolism in the cytotoxic activity of certain polyamine analogues, including derivatives of 2-Cycloheptyl-ethylamine. This research focused on understanding how these compounds induce programmed cell death in cancer cells. Their findings suggest a potential mechanism involving oxidative stress and provide insight into the differential sensitivity of cells to these new antineoplastic agents (Ha et al., 1997).
Synthesis and Application in Drug Manufacturing
Cheng et al. (1964) discussed an industrial method for preparing the antihypertensive drug guanethidine, which involves the synthesis of intermediates related to 2-Cycloheptyl-ethylamine. The study provides insights into the industrial adaptability and efficiency of this synthesis method (Cheng et al., 1964).
Cholinergic Nervous System Interactions
Pinchasi et al. (1977) investigated the tolerance mechanisms to phencyclidine derivatives, including compounds similar to 2-Cycloheptyl-ethylamine, focusing on their interaction with the cholinergic nervous system. The study explored the potential contribution of metabolic processes and enzyme adaptations in the brain to drug tolerance (Pinchasi et al., 1977).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-cycloheptylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c10-8-7-9-5-3-1-2-4-6-9/h9H,1-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNJOEXFIFMSSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00280880 | |
| Record name | Cycloheptaneethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00280880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cycloheptylethanamine | |
CAS RN |
4448-84-4 | |
| Record name | Cycloheptaneethanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004448844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cycloheptaneethylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18975 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cycloheptaneethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00280880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cycloheptaneethanamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LSG5XUU8V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



